
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring attached to a cyclohexyl group, which is further substituted with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with trans-4-pentylcyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-naphthylamine: Similar in structure but lacks the cyclohexyl and pentyl groups.
Naphthalen-1-amine: The parent compound without any additional substituents.
N-((trans-4-Methylcyclohexyl)methyl)naphthalen-1-amine: Similar but with a methyl group instead of a pentyl group.
Uniqueness
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is unique due to the presence of both the cyclohexyl and pentyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C22H31N |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N-[(4-pentylcyclohexyl)methyl]naphthalen-1-amine |
InChI |
InChI=1S/C22H31N/c1-2-3-4-8-18-13-15-19(16-14-18)17-23-22-12-7-10-20-9-5-6-11-21(20)22/h5-7,9-12,18-19,23H,2-4,8,13-17H2,1H3 |
Clé InChI |
MCDSRDGWXPSBIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)CNC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
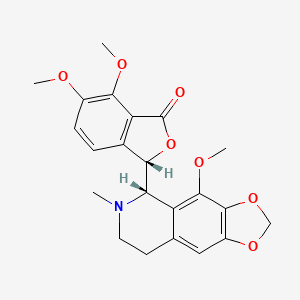
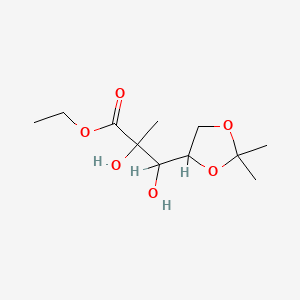


![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
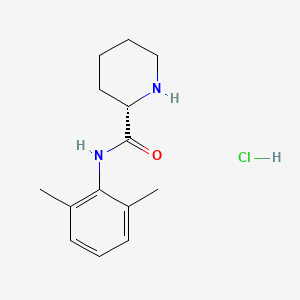

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

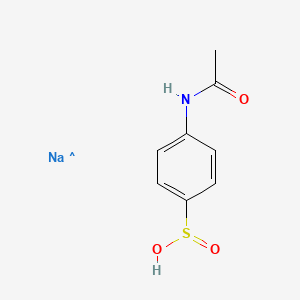
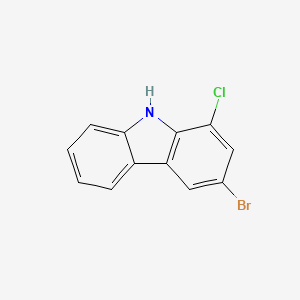
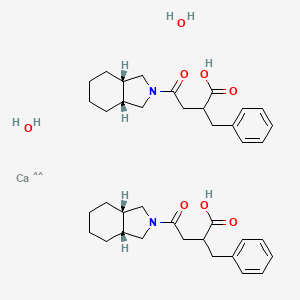
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
